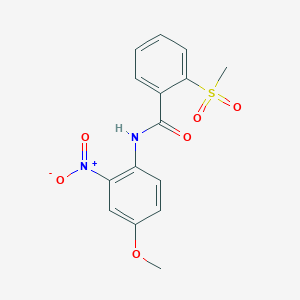![molecular formula C23H16ClN7O4 B3010944 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170974-46-5](/img/structure/B3010944.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a benzo[d][1,3]dioxole ring, and a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidine ring and the benzo[d][1,3]dioxole ring are key structural features .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and elimination reactions . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Aplicaciones Científicas De Investigación
Cancer Research
The compound has shown promising results in cancer research. It demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Neurotoxicity Studies
The compound has been used in neurotoxicity studies. It was used to investigate the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters and swimming potential .
Antibacterial Activity
The compound’s scaffold, pyrazolines, has been reported to have antibacterial activity against several bacterial strains such as Citrobacter sp., Escherichia coli, Klebsiella sp., Proteus mirabilis, Pseudomonas aeruginosa, S. parathyphi A, S. parathyphi B, Salmonella typhi, S. typhimurium, Shigella boydii, Shigella flexneri, Shigella sonnei, Staphylococcus aureus and Streptococcus faecalis .
Antifungal Activity
Pyrazolines, the core structure of the compound, have also been reported to have antifungal activity .
Antiparasitic Activity
Pyrazolines have been reported to have antiparasitic activity .
Anti-inflammatory Activity
The compound’s scaffold, pyrazolines, has been reported to have anti-inflammatory activity .
Antidepressant Activity
Pyrazolines have been reported to have antidepressant activity .
Anticonvulsant Activity
The compound’s scaffold, pyrazolines, has been reported to have anticonvulsant activity .
Direcciones Futuras
The future directions for research on this compound could include further investigation into its potential biological activities, such as its potential as a CDK2 inhibitor . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would also be beneficial.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been associated with various therapeutic effects, including antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268), and human leukemia (HL-60) .
Mode of Action
It’s worth noting that similar compounds have shown to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This suggests that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
Similar compounds have been reported to affect the phosphorylation of akt and downstream biomarkers . This suggests that the compound may be involved in the PI3K/Akt signaling pathway, which plays a crucial role in cellular quiescence, proliferation, cancer, and longevity.
Pharmacokinetics
The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The compound has shown to inhibit tumor growth in a breast cancer xenograft model . It also demonstrated the ability to inhibit the P-glycoprotein . Moreover, one of the compounds was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line . It also increased the percentage of apoptotic cells in a time-dependent manner .
Propiedades
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN7O4/c1-12-7-19(26-21(32)13-5-6-17-18(8-13)35-11-34-17)31(29-12)23-27-20-16(22(33)28-23)10-25-30(20)15-4-2-3-14(24)9-15/h2-10H,11H2,1H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZFKWRCDWKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=NN5C6=CC(=CC=C6)Cl)C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

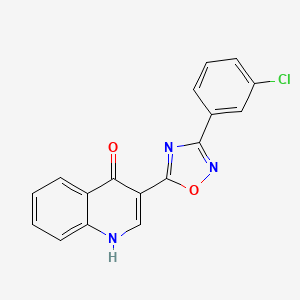
![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)
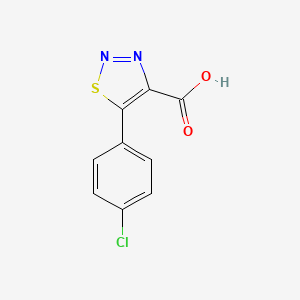
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3010865.png)
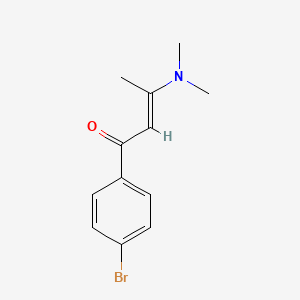
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B3010869.png)
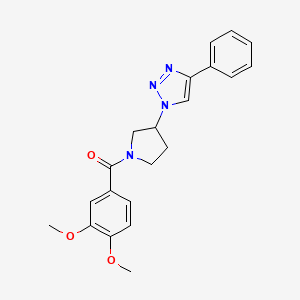
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)
![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)
![1-(2,3-Dimethylindol-1-yl)-3-[4-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B3010874.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010875.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)
